1,3,5-Trichloro-2-(3,5-dichlorophenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Trichloro-2-(3,5-dichlorophenoxy)benzene is an organochlorine compound with a complex structure. It is a derivative of benzene, where chlorine atoms and a dichlorophenoxy group are substituted at specific positions on the benzene ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trichloro-2-(3,5-dichlorophenoxy)benzene is typically synthesized through a multi-step process involving the chlorination of benzene derivatives. One common method involves the Sandmeyer reaction, where 3,5-dichloroaniline is converted to the desired product through a series of chlorination and substitution reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes, where benzene derivatives are treated with chlorine gas under controlled conditions. The reaction is typically carried out in the presence of catalysts to enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trichloro-2-(3,5-dichlorophenoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines, which can replace chlorine atoms.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different chlorinated or dechlorinated compounds .
Scientific Research Applications
1,3,5-Trichloro-2-(3,5-dichlorophenoxy)benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, pesticides, and other industrial products.
Mechanism of Action
The mechanism of action of 1,3,5-Trichloro-2-(3,5-dichlorophenoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biochemical effects. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Trichlorobenzene
- 1,2,4-Trichlorobenzene
- 1,3,5-Trichlorobenzene
Comparison
1,3,5-Trichloro-2-(3,5-dichlorophenoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Unlike its isomers, this compound has a higher degree of symmetry, leading to different reactivity and stability. Its unique structure also makes it suitable for specific applications where other isomers may not be as effective .
Properties
CAS No. |
76621-13-1 |
---|---|
Molecular Formula |
C12H5Cl5O |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1,3,5-trichloro-2-(3,5-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H5Cl5O/c13-6-1-7(14)3-9(2-6)18-12-10(16)4-8(15)5-11(12)17/h1-5H |
InChI Key |
QZWNZTBNKKZIBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)OC2=C(C=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.